
N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea
説明
N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as NPCU, is a chemical compound that has been extensively studied for its various applications in scientific research. NPCU is a potent inhibitor of plant growth and has been used in various studies to investigate the mechanisms of plant growth regulation.
科学的研究の応用
N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been extensively used in scientific research to investigate the mechanisms of plant growth regulation. It has been shown to inhibit the growth of various plant species, including Arabidopsis thaliana, maize, and rice. N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been used in studies to investigate the role of auxin in plant growth regulation, as well as the role of cytokinins in plant development.
作用機序
N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea acts as an inhibitor of plant growth by blocking the biosynthesis of cytokinins, which are hormones that promote cell division and differentiation in plants. N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea specifically inhibits the enzyme adenylate isopentenyltransferase, which is involved in the biosynthesis of cytokinins. By blocking the biosynthesis of cytokinins, N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea disrupts the balance between cytokinins and auxins, leading to the inhibition of plant growth.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have a range of biochemical and physiological effects on plants. It inhibits the growth of both roots and shoots, leading to stunted growth and reduced biomass. N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea also affects the expression of various genes involved in plant growth and development, including those involved in the biosynthesis of cytokinins and auxins.
実験室実験の利点と制限
One of the main advantages of using N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea in lab experiments is its potency as an inhibitor of plant growth. N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea is highly effective at inhibiting the growth of various plant species, making it a useful tool for investigating the mechanisms of plant growth regulation. However, N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea is also highly toxic to plants, and care must be taken to ensure that the concentrations used in experiments do not cause irreversible damage to the plants.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea. One area of interest is the development of more specific inhibitors of cytokinin biosynthesis that do not have the toxic effects of N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea. Another area of interest is the investigation of the role of cytokinins in plant-microbe interactions, as well as the potential use of cytokinin inhibitors as a means of controlling plant diseases caused by pathogenic microbes. Finally, further research is needed to investigate the potential applications of N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea in the field of agriculture, particularly in the development of crops with improved resistance to environmental stressors.
合成法
The synthesis of N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea involves the reaction of 4-chloroaniline with 3-methyl-2-pyridyl isocyanate in the presence of a base, typically sodium hydroxide. The resulting product is then purified by recrystallization to obtain N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea in its pure form.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(3-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-9-3-2-8-15-12(9)17-13(18)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEVRJGQDVQFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50966945 | |
| Record name | N-(4-Chlorophenyl)-N'-(3-methylpyridin-2-yl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50966945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203162 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea | |
CAS RN |
5250-80-6 | |
| Record name | N-(4-Chlorophenyl)-N'-(3-methylpyridin-2-yl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50966945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S*,5R*)-3-isonicotinoyl-6-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5687429.png)
![2,3-dimethyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5687434.png)

![N-({1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5687441.png)
![(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5687442.png)
![1-cyclohexyl-3-cyclopropyl-5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5687447.png)
![N-(3,4-dimethylphenyl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5687454.png)
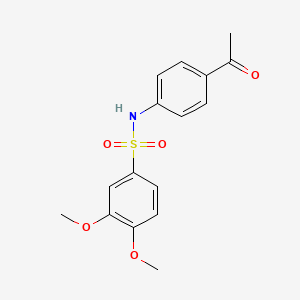
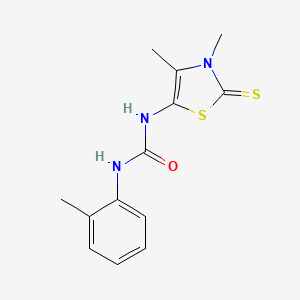
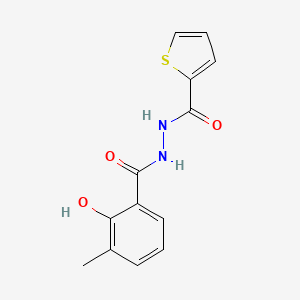
![4-[(diisopropylamino)carbonyl]benzoic acid](/img/structure/B5687489.png)
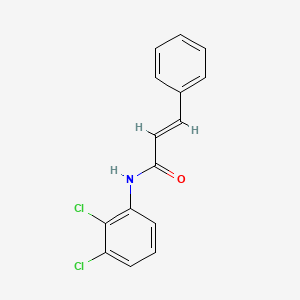
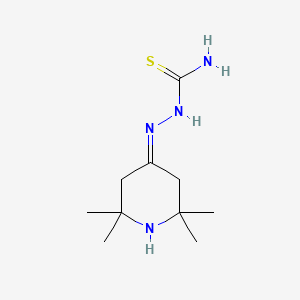
![2-(4,4-dimethyl-2-oxopyrrolidin-1-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5687536.png)